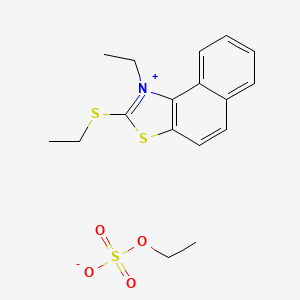![molecular formula C20H26O2 B13731468 (10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13731468.png)
(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple deuterium atoms, an ethynyl group, and a hydroxy group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one involves several steps. One common method includes the use of 17α-hydroxyprogesterone as a starting material. The process involves:
Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, during which the 3-keto group is reduced.
Acetylation: The 17-hydroxy group is acetylated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including hormone regulation and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of (10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to hormone receptors, influencing gene expression and cellular functions.
Pathways Involved: It modulates pathways related to steroid hormone activity, including estrogen and androgen pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: Shares structural similarities but differs in the ethyl group substitution.
(8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one: Similar core structure but with different functional groups.
Uniqueness
The presence of multiple deuterium atoms in (10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one makes it unique. This isotopic labeling can be used to study metabolic pathways and reaction mechanisms with greater precision.
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,11D2,12D,15D |
Clé InChI |
VIKNJXKGJWUCNN-VWMMLGBVSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@]4(C#C)O)([2H])[2H])C)[2H] |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)



